molecular formula C9H14Cl2N2O B13349535 (2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

(2R,3S)-2-(pyridin-3-yl)oxolan-3-amine dihydrochloride

Katalognummer: B13349535
Molekulargewicht: 237.12 g/mol
InChI-Schlüssel: ALFBARQSSVNDBG-DBEJOZALSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines. This compound features a tetrahydrofuran ring substituted with a pyridine moiety and an amine group, and it is commonly used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: This step often involves coupling reactions such as Suzuki or Heck coupling.

    Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for stability and solubility purposes.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the pyridine ring.

    Reduction: Reduction reactions can occur, especially if the compound contains reducible functional groups.

    Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,3S)-2-(Pyridin-2-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(Pyridin-4-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-2-amine

Uniqueness

(2R,3S)-2-(Pyridin-3-yl)tetrahydrofuran-3-amine dihydrochloride is unique due to its specific stereochemistry and the position of the pyridine moiety. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H14Cl2N2O

Molekulargewicht

237.12 g/mol

IUPAC-Name

(2R,3S)-2-pyridin-3-yloxolan-3-amine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c10-8-3-5-12-9(8)7-2-1-4-11-6-7;;/h1-2,4,6,8-9H,3,5,10H2;2*1H/t8-,9+;;/m0../s1

InChI-Schlüssel

ALFBARQSSVNDBG-DBEJOZALSA-N

Isomerische SMILES

C1CO[C@@H]([C@H]1N)C2=CN=CC=C2.Cl.Cl

Kanonische SMILES

C1COC(C1N)C2=CN=CC=C2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.